Cas no 1518488-10-2 (3-methyl-2-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)butanoic acid)

3-Methyl-2-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)butanoic acid is a specialized organic compound featuring a tetrahydrobenzothiophene core coupled with a branched aliphatic carboxylic acid moiety. Its unique structure imparts potential utility as an intermediate in pharmaceutical synthesis, particularly for bioactive molecules targeting neurological or metabolic pathways. The compound’s stereochemistry and functional groups offer versatility for further derivatization, enabling precise modifications for structure-activity studies. Its stability under standard conditions and compatibility with common organic solvents facilitate handling in laboratory settings. This compound may also serve as a scaffold for developing enzyme inhibitors or receptor modulators due to its rigid heterocyclic framework and carboxylate functionality. Suitable for research applications requiring high-purity intermediates.
3-methyl-2-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)butanoic acid structure
1518488-10-2 structure
Product name:3-methyl-2-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)butanoic acid
CAS No:1518488-10-2
MF:C13H18O2S
Molecular Weight:238.345822811127
CID:6430973
PubChem ID:165610590

3-methyl-2-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)butanoic acid 化学的及び物理的性質

名前と識別子

    • 3-methyl-2-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)butanoic acid
    • 1518488-10-2
    • EN300-1737203
    • インチ: 1S/C13H18O2S/c1-8(2)12(13(14)15)11-7-9-5-3-4-6-10(9)16-11/h7-8,12H,3-6H2,1-2H3,(H,14,15)
    • InChIKey: GUDQMZOBECGPAG-UHFFFAOYSA-N
    • SMILES: S1C(=CC2=C1CCCC2)C(C(=O)O)C(C)C

計算された属性

  • 精确分子量: 238.10275099g/mol
  • 同位素质量: 238.10275099g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 16
  • 回転可能化学結合数: 3
  • 複雑さ: 265
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 3.7
  • トポロジー分子極性表面積: 65.5Ų

3-methyl-2-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)butanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1737203-0.1g
3-methyl-2-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)butanoic acid
1518488-10-2
0.1g
$1307.0 2023-09-20
Enamine
EN300-1737203-5.0g
3-methyl-2-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)butanoic acid
1518488-10-2
5g
$4309.0 2023-06-04
Enamine
EN300-1737203-0.5g
3-methyl-2-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)butanoic acid
1518488-10-2
0.5g
$1426.0 2023-09-20
Enamine
EN300-1737203-5g
3-methyl-2-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)butanoic acid
1518488-10-2
5g
$4309.0 2023-09-20
Enamine
EN300-1737203-0.25g
3-methyl-2-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)butanoic acid
1518488-10-2
0.25g
$1366.0 2023-09-20
Enamine
EN300-1737203-2.5g
3-methyl-2-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)butanoic acid
1518488-10-2
2.5g
$2912.0 2023-09-20
Enamine
EN300-1737203-10.0g
3-methyl-2-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)butanoic acid
1518488-10-2
10g
$6390.0 2023-06-04
Enamine
EN300-1737203-0.05g
3-methyl-2-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)butanoic acid
1518488-10-2
0.05g
$1247.0 2023-09-20
Enamine
EN300-1737203-1g
3-methyl-2-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)butanoic acid
1518488-10-2
1g
$1485.0 2023-09-20
Enamine
EN300-1737203-1.0g
3-methyl-2-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)butanoic acid
1518488-10-2
1g
$1485.0 2023-06-04

3-methyl-2-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)butanoic acid 関連文献

3-methyl-2-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)butanoic acidに関する追加情報

Introduction to CAS No. 1518488-10-2: 3-Methyl-2-(4,5,6,7-Tetrahydro-1-Benzothiophen-2-Yl)Butanoic Acid

The compound with CAS No. 1518488-10-2, known as 3-methyl-2-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)butanoic acid, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of benzothiophene derivatives, which are known for their diverse biological activities and structural versatility. Recent studies have highlighted its potential in various therapeutic applications, making it a subject of intense research interest.

Benzothiophene derivatives have been extensively studied due to their unique electronic properties and ability to interact with biological targets such as enzymes and receptors. The tetrahydrobenzothiophene moiety in this compound adds further complexity to its structure, potentially enhancing its bioavailability and pharmacokinetic properties. Researchers have explored the synthesis of this compound using a variety of methodologies, including multi-component reactions and catalytic processes.

One of the most promising aspects of 3-methyl-2-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)butanoic acid is its potential as a neuroprotective agent. Recent studies have demonstrated its ability to modulate key pathways involved in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to inhibit oxidative stress and inflammation has been particularly notable in preclinical models.

In addition to its neuroprotective properties, this compound has also shown antitumor activity in various cancer cell lines. Its ability to induce apoptosis and inhibit cell proliferation has made it a candidate for further investigation in oncology research. Scientists are currently exploring its mechanism of action and potential synergistic effects with existing chemotherapeutic agents.

The synthesis of 3-methyl-2-(4,5,6,7-tetrahydro-1-benzothiophen-2-Yl)butanoic acid involves a series of carefully optimized steps to ensure high yield and purity. Researchers have employed techniques such as microwave-assisted synthesis and enzymatic catalysis to streamline the production process. These advancements have not only improved the efficiency of synthesis but also opened up new avenues for large-scale production.

From an analytical standpoint, the characterization of this compound has been performed using advanced spectroscopic techniques such as NMR (nuclear magnetic resonance), MS (mass spectrometry), and IR (infrared spectroscopy). These methods have provided critical insights into its molecular structure and stability under various conditions.

Looking ahead, the future of CAS No. 1518488-10-ZYX lies in its potential applications in drug development and material science. Its unique combination of chemical stability and biological activity makes it a valuable asset for researchers across multiple disciplines.

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